molecular formula C15H17N3O3S B11463050 2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11463050
M. Wt: 319.4 g/mol
InChI Key: YRHCNCQIHKVEIF-UHFFFAOYSA-N
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Description

2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes an ethylamino group, a hydroxy-methoxyphenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions One common method includes the reaction of a substituted pyridine with an appropriate thioamide under specific conditions to form the thiazolopyridine coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethylamino and hydroxy-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives with different substituents. Examples are:

  • 2-(Methylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 2-(Ethylamino)-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Uniqueness

The uniqueness of 2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of both ethylamino and hydroxy-methoxyphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H17N3O3S/c1-3-16-15-18-14-13(22-15)9(7-12(20)17-14)8-4-5-10(19)11(6-8)21-2/h4-6,9,19H,3,7H2,1-2H3,(H,16,18)(H,17,20)

InChI Key

YRHCNCQIHKVEIF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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